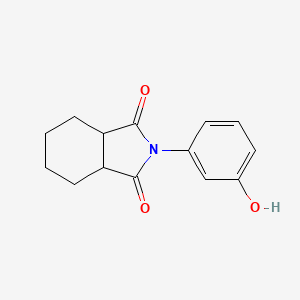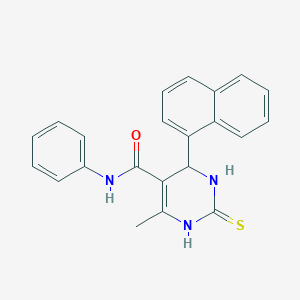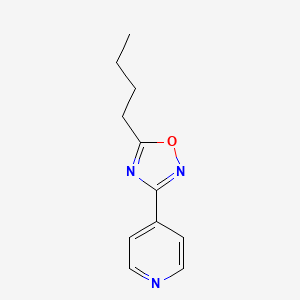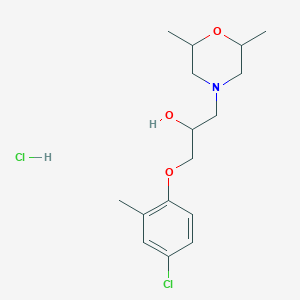
2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as homopipramol, is a chemical compound that has been studied for its potential use in the treatment of various neurological and psychiatric disorders. This compound belongs to the class of tricyclic antidepressants and has been found to have a unique mechanism of action that sets it apart from other drugs in this class.
Mecanismo De Acción
Homopipramol has a unique mechanism of action that involves the modulation of several neurotransmitter systems in the brain. Specifically, 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to enhance the release of serotonin and inhibit the reuptake of norepinephrine and dopamine. This complex mechanism of action is thought to contribute to the compound's therapeutic effects.
Biochemical and Physiological Effects:
Homopipramol has been found to have several biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter systems, as well as changes in gene expression and protein levels in the brain. Additionally, this compound has been found to have anti-inflammatory effects, which may contribute to its therapeutic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments include its unique mechanism of action, which may allow for the identification of novel therapeutic targets. Additionally, this compound has been found to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the potential use of this compound in the treatment of anxiety disorders, depression, and other neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, future studies may investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 3-hydroxyphenylacetonitrile with cyclohexanone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the intermediate compound 3-(3-hydroxyphenyl)-2-cyclohexen-1-one, which is then reduced to this compound using a hydrogenation catalyst.
Aplicaciones Científicas De Investigación
Homopipramol has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-(3-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has anxiolytic effects in animal models, suggesting that it may be useful in the treatment of anxiety disorders. Another study found that this compound has antidepressant effects in animal models, indicating that it may be a promising candidate for the treatment of depression.
Propiedades
IUPAC Name |
2-(3-hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h3-5,8,11-12,16H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNPBOXTUOIGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208961.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5208964.png)
![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5208971.png)
![1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5208985.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5208990.png)



![1-(2-chlorophenyl)-5-{[(3,5-dimethoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209019.png)
![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5209036.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)

![3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209049.png)
![ethyl 4-imino-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5209054.png)